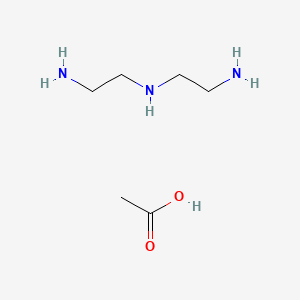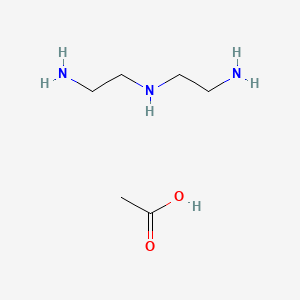
N-(2-Aminoethyl)ethylenediamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylenetriamine, acetate is an organic compound that consists of a diethylenetriamine backbone with acetate groups attached. Diethylenetriamine itself is a colorless, hygroscopic liquid that is soluble in water and polar organic solvents. It is structurally similar to diethylene glycol and has similar chemical properties. Diethylenetriamine, acetate is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylenetriamine, acetate can be synthesized through the reaction of diethylenetriamine with acetic acid. The reaction typically involves mixing diethylenetriamine with acetic acid under controlled temperature conditions to form the acetate salt. The reaction can be represented as follows:
HN(CH2CH2NH2)2+CH3COOH→HN(CH2CH2NH2)2CH3COO−+H2O
Industrial Production Methods
In industrial settings, the production of diethylenetriamine, acetate involves the use of large-scale reactors where diethylenetriamine and acetic acid are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products. The final product is typically obtained as a concentrated solution or as a solid after evaporation of the solvent.
Chemical Reactions Analysis
Types of Reactions
Diethylenetriamine, acetate undergoes various chemical reactions, including:
Oxidation: Diethylenetriamine can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert diethylenetriamine derivatives to simpler amines.
Substitution: Diethylenetriamine can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or imides.
Reduction: Formation of simpler amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Diethylenetriamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as a chelating agent for metal ions.
Industry: Applied in the production of epoxy resins, corrosion inhibitors, and as a curing agent for adhesives.
Mechanism of Action
The mechanism of action of diethylenetriamine, acetate involves its ability to form stable complexes with metal ions. The acetate groups enhance its solubility and reactivity. In coordination chemistry, diethylenetriamine acts as a tridentate ligand, binding to metal ions through its nitrogen atoms. This property is exploited in various applications, including metal ion sequestration and catalysis.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analogue with two amine groups.
Triethylenetetramine: Contains an additional ethylene group compared to diethylenetriamine.
Diethylenetriaminepentaacetic acid (DTPA): A more complex analogue with five acetate groups.
Uniqueness
Diethylenetriamine, acetate is unique due to its balance of reactivity and stability. It offers multiple coordination sites for metal binding while maintaining good solubility in water and organic solvents. This makes it particularly useful in applications requiring both strong metal ion binding and ease of handling.
Properties
CAS No. |
84066-72-8 |
|---|---|
Molecular Formula |
C6H17N3O2 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |
InChI Key |
PBJZEKIRGDSGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CNCCN)N |
Related CAS |
56329-47-6 86171-31-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


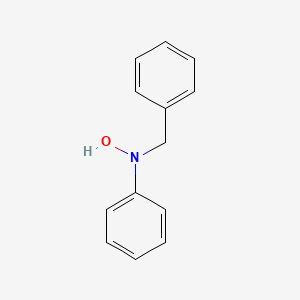
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
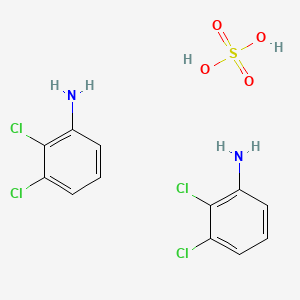
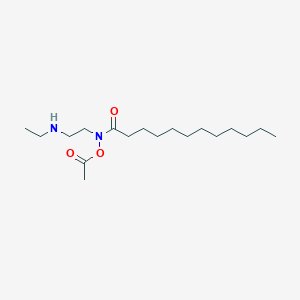


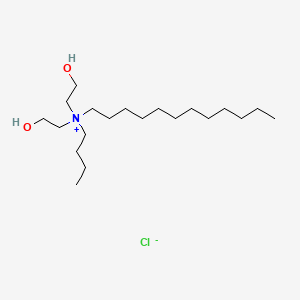
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
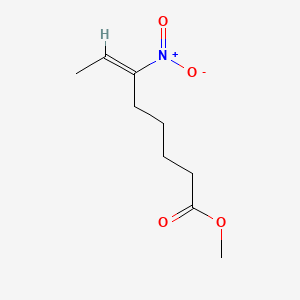

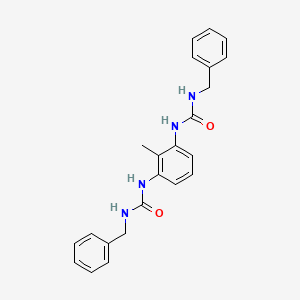
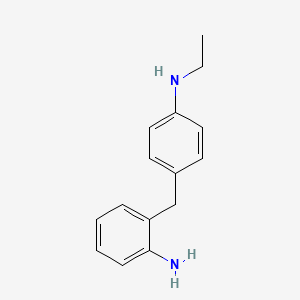
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
